2,2,4-Trimethylheptanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
58064-14-5 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,2,4-trimethylheptanoic acid |
InChI |
InChI=1S/C10H20O2/c1-5-6-8(2)7-10(3,4)9(11)12/h8H,5-7H2,1-4H3,(H,11,12) |
InChI Key |
KMEMNSMHOHZMNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)(C)C(=O)O |
Origin of Product |
United States |
Advanced Analytical Characterization Techniques in Chemical Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of a compound by observing its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of a related compound, 2,2,4-trimethylpentanoic acid, the methyl branches typically show signals in the range of δ ~0.8–1.2 ppm. The proton of the carboxylic acid group is characteristically observed as a broad signal at a higher chemical shift, around δ ~10–12 ppm. For 2,2,4-trimethylheptanoic acid, one would expect to see distinct signals corresponding to the three methyl groups at positions 2 and 4, the various methylene (B1212753) groups in the heptanoic acid chain, and the single proton of the carboxylic acid. vaia.com
The ¹³C NMR spectrum provides complementary information by detecting the carbon atoms in the molecule. For a similar branched-chain carboxylic acid, the carbonyl carbon of the acid group typically resonates in the region of δ ~170–180 ppm. The quaternary carbon at position 2 and other carbons in the alkyl chain would also have characteristic chemical shifts. For instance, in 2,2,4-trimethylpentanoic acid, the quaternary carbons are observed between δ ~35–40 ppm.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~10-12 | Broad Singlet | -COOH |
| ¹H | ~0.8-1.5 | Multiplets/Singlets | -CH₃, -CH₂-, -CH- |
| ¹³C | ~170-180 | Singlet | -COOH |
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info For carboxylic acids like this compound, the IR spectrum is characterized by two prominent absorption bands. docbrown.info
A very broad absorption band is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. docbrown.info This broadness is a result of intermolecular hydrogen bonding. docbrown.info Additionally, a strong, sharp absorption peak appears around 1700–1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. docbrown.info The presence of these two distinct features in an IR spectrum is a strong indication of a carboxylic acid functional group. docbrown.info
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very Broad |
| C=O Stretch (Carbonyl) | 1700-1725 | Strong, Sharp |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and By-product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound, GC-MS is used to determine its purity and to identify any by-products from its synthesis. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used to identify the compound based on its fragmentation pattern. mdpi.com For example, in the analysis of a similar compound, 2,2,4-trimethyl-1-pentanol, GC analysis was used to confirm a purity of 98.6%.
High-Performance Liquid Chromatography (HPLC) for Purity Validation and Chiral Separations
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. chromatographyonline.com It is particularly useful for non-volatile or thermally unstable compounds. For this compound, reversed-phase HPLC with a C18 column is a common method for purity validation. chromatographyonline.comsielc.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com
Furthermore, because the carbon at position 4 in this compound is a chiral center, this compound can exist as enantiomers. Chiral HPLC, using a chiral stationary phase, can be employed to separate these enantiomers. This is crucial in stereoselective synthesis and in studying the biological activity of each enantiomer.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Mixture Profiling
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. measurlabs.com This technique is ideal for detecting and quantifying trace amounts of compounds in complex biological or environmental samples. measurlabs.comresearchgate.net In the analysis of related short and medium-chain fatty acids, LC-MS/MS has been used for metabolite profiling in plasma and urine. nih.govunimi.it This powerful analytical tool would be instrumental in studying the metabolism and pharmacokinetics of this compound. nih.gov
Table 3: Summary of Chromatographic Techniques for this compound Analysis
| Technique | Primary Application | Key Information Provided |
|---|---|---|
| GC-MS | Purity assessment, by-product identification | Retention time, mass spectrum for structural confirmation |
| HPLC | Purity validation, chiral separations | Retention time, enantiomeric purity |
Isotopic Labeling Techniques for Mechanistic Studies
Isotopic labeling is a powerful technique in chemical research for elucidating reaction mechanisms and tracking the metabolic fate of molecules. This method involves the substitution of an atom in a compound with one of its isotopes, which can then be traced through a chemical or biological process. For the study of this compound, isotopic labeling, particularly with stable isotopes like Carbon-13 (¹³C), provides crucial insights into its metabolic pathways.
One of the key applications of isotopic labeling for this compound is in understanding its biotransformation in biological systems. Research has indicated that a secondary metabolic pathway for this branched-chain carboxylic acid involves ω-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP450) enzymes, such as those in the CYP4A family. By using ¹³C-labeled this compound, researchers can follow the labeled carbon atoms through the metabolic process. The presence of the ¹³C isotope in the hydroxylated metabolites, detected through techniques like mass spectrometry, confirms the occurrence of this pathway and helps in identifying the specific products formed.
The general principle of this technique relies on the fact that the isotopic label does not significantly alter the chemical properties of the molecule, allowing it to undergo the same reactions as the unlabeled compound. However, the difference in mass allows for the differentiation of labeled and unlabeled species in analytical instruments. This enables the detailed study of metabolic flux and the identification of specific enzymatic reactions involved in the breakdown of this compound.
| Technique | Application in Mechanistic Studies of this compound | Research Findings |
| Isotopic Labeling (e.g., with ¹³C) | Tracing the metabolic fate of the carbon skeleton. | Confirms ω-hydroxylation by cytochrome P450 enzymes as a metabolic pathway. |
| Mass Spectrometry (MS) | Detection and identification of ¹³C-labeled metabolites. | Allows for the differentiation of metabolites from the parent compound based on mass-to-charge ratio. |
Integration of Analytical Data for Comprehensive Characterization
A thorough understanding of a chemical compound's structure, purity, and properties requires the integration of data from multiple analytical techniques. For this compound, a comprehensive characterization is achieved by combining spectroscopic and chromatographic methods. Each technique provides a unique piece of the puzzle, and together they offer a complete picture of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the detailed molecular structure. ¹H NMR provides information about the chemical environment of hydrogen atoms, allowing for the identification of the methyl groups and the protons along the heptanoic acid chain. ¹³C NMR complements this by identifying the carbon skeleton, including the quaternary carbons and the carbonyl group.
Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak confirms the molecular formula (C₁₀H₂₀O₂), and the fragmentation pattern provides additional structural information that can be used to confirm the branching of the alkyl chain. nih.gov The exact mass can be determined with high-resolution mass spectrometry. nih.gov
Gas Chromatography (GC) is a powerful tool for assessing the purity of a this compound sample. google.com By separating the compound from any impurities or by-products from a synthesis, GC can provide a quantitative measure of its purity. The retention time in GC is a characteristic property that can be used for identification when compared to a known standard.
The integration of these techniques ensures an unambiguous identification and comprehensive characterization of this compound. NMR confirms the connectivity of the atoms, MS verifies the molecular weight and elemental composition, and GC assesses the purity of the sample.
| Analytical Technique | Information Provided for this compound | Integrated Insight |
| ¹H NMR Spectroscopy | Identifies chemical environments of protons (e.g., methyl groups, α-protons to the carboxyl group). | Confirms the presence and arrangement of functional groups and alkyl chains. |
| ¹³C NMR Spectroscopy | Reveals the carbon framework, including quaternary carbons and the carbonyl group. | Provides a complete map of the carbon skeleton, confirming the trimethyl-substituted heptanoic acid structure. |
| Mass Spectrometry (MS) | Determines the molecular weight (172.26 g/mol ) and fragmentation pattern. nih.gov | Verifies the elemental composition and provides corroborating evidence for the molecular structure. |
| Gas Chromatography (GC) | Assesses purity and determines retention time for identification. google.com | Ensures the sample's integrity and provides a reliable method for quantification and identification in complex mixtures. |
Metabolic Pathway Research in Non Human Biological Systems
Absorption and Distribution Studies in Mammalian Models (e.g., Rodents)
Studies conducted on mammalian models, particularly rodents, have been instrumental in elucidating the absorption and distribution patterns of compounds structurally related to 2,2,4-trimethylheptanoic acid. Research on 2,2,4-trimethylpentane (B7799088) (TMP), a precursor that can be oxidized to form trimethylpentanoic acids, reveals key aspects of how these molecules are handled in the body.
Following oral administration in Fischer 344 rats, TMP is readily absorbed from the gastrointestinal tract. nih.govepa.gov Radiolabeled studies show that the compound and its metabolites are distributed throughout the body, with maximum concentrations detected in the liver, kidney, and plasma. nih.govepa.gov A notable finding is the selective retention of TMP-derived metabolites in the kidneys of male rats, a phenomenon not observed in female rats. nih.govepa.gov This sex-specific accumulation is linked to the binding of metabolites to alpha 2u-globulin, a low-molecular-weight protein specific to male rats. nih.govepa.gov
Specifically, the metabolite 2,4,4-trimethyl-2-pentanol (B108734) has been identified as the major metabolite present in the male rat kidney, while it is absent in the female kidney. nih.govepa.gov While this compound itself has not been studied as extensively, these findings with a shorter-chain analog suggest that upon absorption, it would likely be distributed via the bloodstream to various tissues, with the liver being a primary site for metabolism and the kidneys playing a crucial role in its clearance and potential retention. Studies on various carboxylic acid metabolites of TMP indicate that they are not actively transported by the renal organic anion transport system but appear to bind to renal cortical tissue. nih.gov
Table 1: Peak Concentration of [14C]TMP-Derived Radioactivity in Fischer 344 Rats
| Tissue | Male Rats (nmol eq/g) | Time to Peak (hr) | Female Rats (nmol eq/g) | Time to Peak (hr) |
|---|---|---|---|---|
| Kidney | 1252 | 12 | 577 | 8 |
| Liver | 1000 | 12 | 1163 | 8 |
| Plasma | 403 | 12 | 317 | 8 |
Data derived from studies on 2,2,4-trimethylpentane (TMP), a metabolic precursor. nih.gov
Hepatic Oxidation and Biotransformation Processes
The liver is the principal site for the metabolism of xenobiotics and complex fatty acids like this compound. The compound's structure, specifically the quaternary alpha-carbon (C-2), sterically hinders the initial enzymatic steps of the mitochondrial beta-oxidation pathway. nih.gov This pathway, which sequentially removes two-carbon acetyl-CoA units, is the primary mechanism for fatty acid degradation. The presence of two methyl groups at the C-2 position prevents the formation of the necessary thioester with Coenzyme A and subsequent oxidation steps. nih.govlibretexts.org
Consequently, the biotransformation of this compound in the liver relies on alternative oxidative pathways. The primary routes for such sterically hindered fatty acids are omega-oxidation (ω-oxidation) and, to a lesser extent, alpha-oxidation (α-oxidation). nih.govwikipedia.orgbyjus.com
Omega-Oxidation: This pathway involves the oxidation of the terminal methyl group (the ω-carbon), which is farthest from the carboxyl group. wikipedia.orgbyjus.com This process occurs primarily in the endoplasmic reticulum of liver and kidney cells. wikipedia.org It is initiated by cytochrome P450 enzymes, which hydroxylate the ω-carbon. microbenotes.com This newly formed primary alcohol is then sequentially oxidized by alcohol and aldehyde dehydrogenases to yield a dicarboxylic acid. wikipedia.org This dicarboxylic acid can then potentially undergo beta-oxidation from the omega end. nih.gov Studies on other 2,2-dimethyl-substituted fatty acids, such as 2,2-dimethylstearic acid, have shown that ω-oxidation followed by bilateral beta-oxidation is a viable metabolic route, leading to the excretion of shorter-chain dicarboxylic acids like 2,2-dimethyladipic and 2,2-dimethysuccinic acids in rat urine. nih.gov
Alpha-Oxidation: This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid and occurs in the peroxisomes. byjus.comwikipedia.org While it is a key pathway for fatty acids with a methyl group at the beta-carbon (C-3), such as phytanic acid, its role in the metabolism of fatty acids with a quaternary alpha-carbon is less established. microbenotes.com However, it remains a potential minor pathway for initial modification before other oxidative processes can occur.
Identification and Profiling of Metabolites (e.g., Trimethylpentanols, Hydroxypentanoic Acids)
The identification of metabolites in urine and tissues is crucial for mapping the biotransformation pathway. While direct metabolite profiling for this compound is limited, extensive research on its precursor, 2,2,4-trimethylpentane (TMP), in male Fischer 344 rats has identified a range of oxidized products that provide a strong model for its expected metabolites. nih.gov
The metabolism of TMP proceeds through hydroxylation at various positions, followed by oxidation of the resulting alcohols to aldehydes and then to carboxylic acids. The principal urinary metabolites identified include several alcohols and carboxylic acids. nih.gov
Key Metabolites Identified from 2,2,4-Trimethylpentane in Rat Urine: nih.gov
Trimethylpentanols:
2,2,4-Trimethyl-1-pentanol
2,4,4-Trimethyl-1-pentanol
2,4,4-Trimethyl-2-pentanol
Trimethylpentanoic Acids:
2,2,4-Trimethyl-1-pentanoic acid
2,4,4-Trimethyl-1-pentanoic acid
Hydroxypentanoic Acids:
2,2,4-Trimethyl-5-hydroxy-1-pentanoic acid
2,4,4-Trimethyl-5-hydroxy-1-pentanoic acid
2,4,4-Trimethyl-2-hydroxy-1-pentanoic acid
These findings indicate that the metabolic machinery in rats can hydroxylate the methyl groups and the carbon backbone of the trimethylpentane structure. The subsequent oxidation to carboxylic acids like 2,2,4-trimethyl-1-pentanoic acid and further hydroxylation (an indicator of omega-oxidation) to form 2,2,4-trimethyl-5-hydroxy-1-pentanoic acid strongly suggests a similar fate for the longer-chain this compound. It is expected that its metabolism would yield hydroxylated derivatives and chain-shortened dicarboxylic acids. nih.govnih.gov
Table 2: Principal Urinary Metabolites of 2,2,4-Trimethylpentane in Male Rats
| Metabolite Class | Specific Compounds Identified |
|---|---|
| Alcohols | 2,2,4-Trimethyl-1-pentanol, 2,4,4-Trimethyl-1-pentanol, 2,4,4-Trimethyl-2-pentanol |
| Carboxylic Acids | 2,2,4-Trimethyl-1-pentanoic acid, 2,4,4-Trimethyl-1-pentanoic acid |
| Hydroxy-Carboxylic Acids | 2,2,4-Trimethyl-5-hydroxy-1-pentanoic acid, 2,4,4-Trimethyl-5-hydroxy-1-pentanoic acid, 2,4,4-Trimethyl-2-hydroxy-1-pentanoic acid |
Source: Olson et al., 1985 nih.gov
Enzymatic Transformations and Cytochrome P450 Enzyme Activity
The enzymatic processes governing the metabolism of this compound are central to its biotransformation. As beta-oxidation is blocked, the Cytochrome P450 (P450) superfamily of enzymes plays the lead role in initiating its degradation. wikipedia.orgmicrobenotes.com
P450 enzymes are heme-containing monooxygenases located primarily in the endoplasmic reticulum of liver cells. researchgate.netnih.gov They catalyze the oxidation of a vast array of substrates, including fatty acids. researchgate.net In the context of sterically hindered fatty acids, the CYP4 family of enzymes is particularly relevant. wikipedia.org These enzymes are known as fatty acid ω-hydroxylases and catalyze the first and rate-limiting step of the ω-oxidation pathway. wikipedia.orgmicrobenotes.com
The general mechanism involves the P450 enzyme activating molecular oxygen and inserting one oxygen atom into a C-H bond at the terminal methyl group of the fatty acid, forming a primary alcohol. microbenotes.comyoutube.com This reaction requires NADPH as a source of electrons. wikipedia.org Once the initial hydroxylation occurs, the pathway continues with cytosolic enzymes:
Alcohol Dehydrogenase oxidizes the ω-hydroxy fatty acid to an aldehyde. wikipedia.org
Aldehyde Dehydrogenase further oxidizes the aldehyde to a dicarboxylic acid. wikipedia.org
This sequence transforms the non-polar fatty acid into a more polar, water-soluble dicarboxylic acid, which can be more easily excreted or undergo further metabolism via beta-oxidation from the newly formed carboxyl group. nih.gov
Comparative Metabolic Studies Across Non-Human Species
Comparative studies are essential for understanding species-specific differences in metabolic pathways, which can have significant toxicological implications. While direct comparative studies on this compound are not available, research on related compounds highlights potential variations across species.
A study on 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide, which also has a 2,2-dimethyl substitution that blocks beta-oxidation, revealed significant differences in its metabolic rate between rats and monkeys. nih.gov The compound was found to have a much shorter elimination half-life in monkeys (0.6 hours) compared to rats (8 hours), suggesting a more efficient metabolic clearance in primates. nih.gov The primary metabolic route in both species was proposed to be ω-oxidation followed by beta-oxidation, but the study concluded that a "potential species difference in ω-/β-oxidative biotransformation capabilities appears to exist". nih.gov
Furthermore, the metabolism of 2,2,4-trimethylpentane in rats shows a distinct sex-specific difference, with male rats retaining metabolites in the kidney through binding to α2u-globulin, a protein not present in monkeys or humans. nih.gov This highlights that rodents may not always be a suitable model for predicting the disposition of such compounds in primates.
Methodologies for Tracking Metabolic Flux (e.g., Isotopic Labeling)
Isotopic labeling is a powerful and definitive technique for tracing the metabolic fate of compounds in biological systems. researchgate.net By replacing one or more atoms in the this compound molecule with a stable (non-radioactive) isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), researchers can track the molecule and its metabolites through complex biological matrices. researchgate.net
The process involves administering the labeled compound to an animal model and then collecting biological samples like urine, feces, blood, and tissues over time. These samples are then analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio. The isotopic label gives the parent compound and its metabolites a distinct, higher mass compared to their unlabeled endogenous counterparts. By tracking these unique mass signatures, it is possible to identify and quantify the metabolites formed and determine the pathways they have traversed. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can detect the presence of isotopes like ¹³C, providing detailed structural information about the metabolites without the need for fragmentation, helping to pinpoint the exact location of metabolic changes on the molecule.
This methodology allows for the unambiguous determination of metabolic flux—the rate at which metabolites are formed and consumed—providing quantitative data on absorption rates, tissue distribution, rates of clearance, and the relative importance of different metabolic pathways (e.g., ω-oxidation vs. other routes). researchgate.net For instance, administering [¹⁴C]TMP in rats allowed for precise quantification of the radioactivity distributed in various tissues and excreted in urine, confirming the primary routes of elimination. nih.gov
Environmental Fate and Degradation Studies
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For 2,2,4-Trimethylheptanoic acid, the most relevant abiotic degradation mechanisms in the environment are hydrolysis in aqueous settings and photo-oxidation in the atmosphere.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. Carboxylic acids, such as this compound, are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The carboxyl functional group is not susceptible to cleavage by water in the absence of extreme temperatures or pressures. Therefore, hydrolysis is not considered a significant degradation pathway for this compound itself in aqueous environments.
Photo-oxidation, or photochemical oxidation, is a process where a substance is oxidized in the presence of light. In the atmosphere, organic compounds like this compound are primarily degraded by reacting with photochemically generated hydroxyl (OH) radicals. The rate of this reaction determines the atmospheric lifetime of the compound.
Biotic Degradation Pathways
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of many organic chemicals from soil and water environments.
Under aerobic conditions (in the presence of oxygen), the biodegradation of aliphatic carboxylic acids typically proceeds via the β-oxidation pathway. This metabolic process involves the sequential removal of two-carbon units from the carboxyl end of the molecule. However, the extensive branching in the structure of this compound, particularly the methyl groups at the C2 and C4 positions, is expected to hinder the classical β-oxidation process.
Microorganisms have evolved alternative pathways to degrade such branched-chain fatty acids. These can include:
α-oxidation: The removal of a single carbon atom from the carboxyl end.
ω-oxidation: The oxidation of the terminal methyl group at the opposite end of the molecule from the carboxyl group, leading to the formation of a dicarboxylic acid. This can then be followed by β-oxidation from both ends of the molecule.
The rate of aerobic biodegradation of this compound is likely to be slower than that of its linear isomer, decanoic acid, due to the steric hindrance presented by the methyl groups, which can make it more difficult for microbial enzymes to access the carbon chain.
The aerobic biodegradation of this compound is expected to produce a series of intermediate transformation products before complete mineralization to carbon dioxide (CO₂) and water (H₂O). The exact nature of these products will depend on the specific metabolic pathways utilized by the degrading microorganisms.
Potential transformation products could include:
Shorter-chain branched carboxylic acids.
Branched dicarboxylic acids.
Ketones and alcohols resulting from the oxidation of the alkyl chain.
Complete mineralization indicates the full conversion of the organic molecule to inorganic products. While this compound is expected to be ultimately biodegradable, its complex branched structure may lead to a slower rate of mineralization compared to simpler fatty acids.
Environmental Persistence and Half-Life Determination
The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down. The half-life is the time it takes for the concentration of the substance to be reduced by half.
Compared to straight-chain carboxylic acids of similar molecular weight, this compound is expected to have a longer environmental half-life.
Interactive Data Table: Inferred Environmental Fate of this compound
| Degradation Process | Environmental Compartment | Expected Significance | Inferred Rate | Potential Transformation Products |
| Hydrolysis | Water | Low | Very Slow | Not a significant pathway |
| Photo-oxidation | Atmosphere | High | Moderate to Fast | Smaller oxygenated organic compounds (aldehydes, ketones, shorter-chain carboxylic acids) |
| Aerobic Biodegradation | Soil, Water | High | Slow to Moderate | Shorter-chain branched carboxylic acids, dicarboxylic acids, CO₂, H₂O |
Bioaccumulation Potential in Environmental Compartments
The bioaccumulation potential of a chemical substance refers to its ability to be taken up by an organism, either directly from the surrounding environment or through the consumption of food containing the chemical, leading to a concentration in the organism that is higher than in the environment. This potential is a critical factor in assessing the environmental risk of a substance. For organic compounds like this compound, the potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Kow), which is expressed as its logarithm (log Kow).
The calculated log Kow for this compound is 3.4 nih.gov. This value falls within the range that suggests the compound has a propensity to partition from water into the lipid tissues of aquatic organisms, indicating a potential for bioaccumulation epa.gov. However, the actual extent of bioaccumulation can also be influenced by other factors such as the organism's metabolism, which can break down the substance, and its elimination rate nih.gov. For ionizable organic compounds like carboxylic acids, the pH of the environment can influence uptake and elimination rates, thereby affecting the BCF nih.gov.
| Parameter | Value | Indication |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 3.4 (Calculated) | Potential for Bioaccumulation |
Adsorption and Desorption Characteristics in Soil and Sediment
The adsorption and desorption characteristics of this compound determine its mobility and distribution in soil and sediment, which in turn affects its bioavailability and persistence in the terrestrial environment. The key parameter used to quantify a chemical's tendency to bind to soil or sediment is the organic carbon-water partition coefficient (Koc) ecetoc.orgchemsafetypro.com. A high Koc value signifies that the chemical is more likely to adsorb to the organic matter in soil and sediment, making it less mobile and less likely to leach into groundwater chemsafetypro.comucanr.edu.
The Koc value can be estimated from the octanol-water partition coefficient (Kow) using quantitative structure-activity relationship (QSAR) models and regression equations epa.govecetoc.org. Using the log Kow value of 3.4 for this compound nih.gov and a common regression equation (log Koc ≈ 0.903 * log Kow + 0.094) science.gov, an estimated log Koc can be calculated.
This estimation suggests that this compound is expected to have moderate to low mobility in soil. Substances with higher Koc values tend to be strongly adsorbed and remain in the soil matrix ucanr.edu. The process is generally reversible, meaning desorption can occur, allowing the compound to re-enter the soil solution regulations.gov.
As a carboxylic acid, the adsorption behavior of this compound is also influenced by soil pH. In subsurface environments with specific pH conditions, certain organic compounds like carboxylic acids can ionize epa.gov. The anionic form of the acid may be more mobile in soils with negatively charged clay and organic matter surfaces due to electrostatic repulsion. Therefore, the extent of adsorption and desorption will depend on the specific properties of the soil and the ambient pH.
| Parameter | Estimated Value | Indication |
|---|---|---|
| Log Kow | 3.4 | Used to estimate Koc |
| Log Koc (Soil Adsorption Coefficient) | ~3.16 | Moderate to low mobility in soil and sediment |
Industrial and Materials Science Applications of Branched Carboxylic Acids
Formulation Components in Lubricants and Additives
Friction and Wear Reduction Modifiers
In the field of lubrication, branched carboxylic acids and their derivatives are utilized as organic friction modifiers (OFMs). google.comsciopen.com Their primary function is to reduce friction and wear between moving surfaces, particularly under boundary lubrication conditions where direct metal-to-metal contact is possible. sciopen.comntnu.no The branched structure of molecules like 2,2,4-trimethylheptanoic acid plays a crucial role in their performance. ukm.my
The mechanism of action involves the adsorption of the carboxylic acid molecules onto the metal surfaces. ntnu.no The polar carboxyl group adheres to the surface, forming a thin, protective boundary film. sciopen.comntnu.no The non-polar, branched alkyl chains orient themselves away from the surface, creating a low-shear-strength layer that minimizes friction and prevents direct contact between asperities on the opposing surfaces. ukm.my
Research has shown that the effectiveness of carboxylic acids as friction modifiers is influenced by their molecular structure, including chain length and the degree of branching. sciopen.comscispace.com Longer and branched chains can disrupt close packing, which can influence the properties of the lubricant. ukm.my It has been surprisingly discovered that branched carboxylic acids, such as neodecanoic acid, improve lubricity performance and are also effective in lowering the cloud point of fatty acids and improving low-temperature solubility. google.com
Table 1: Comparative Frictional Performance of Lubricant Additives
| Additive Type | Typical Coefficient of Friction (Boundary Lubrication) | Key Advantages |
|---|---|---|
| Base Oil (unadditized) | 0.1 - 0.2 | - |
| Straight-Chain Carboxylic Acids | 0.08 - 0.12 | Good friction reduction. scispace.com |
| Branched Carboxylic Acids (e.g., this compound) | 0.07 - 0.10 | Excellent friction reduction, improved low-temperature performance. google.com |
Surfactant and Cleaning Agent Formulations
Branched carboxylic acids like this compound, and more commonly its isomer neodecanoic acid, are important precursors in the manufacture of surfactants and cleaning agents. sealandchem.comsolechem.eu Their derivatives, such as salts and esters, exhibit surface-active properties that are valuable in a variety of cleaning formulations. greenchemindustries.comsolechem.eu
The amphiphilic nature of these molecules, possessing both a hydrophilic (water-loving) carboxyl head and a hydrophobic (water-fearing) branched alkyl tail, allows them to reduce the surface tension of water. solechem.eu This property enables cleaning solutions to wet surfaces more effectively and penetrate into soils. In cleaning formulations, these surfactants work by emulsifying oils and greases, lifting them from the surface, and dispersing them into the cleaning solution to be washed away. az.gov
The branched structure of the hydrophobic tail is particularly advantageous. It can provide enhanced solubility in organic media and can influence the packing of surfactant molecules at interfaces, which can affect foaming characteristics and cleaning efficiency. greenchemindustries.com Carboxylate-based surfactants are known for their stability in hard water and their compatibility with a wide range of other surfactant types, including anionic, nonionic, and cationic surfactants. verdantspecialty.com
Table 2: Properties of Surfactants Derived from Different Carboxylic Acids
| Carboxylic Acid Source | Surfactant Type | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) | Key Characteristics |
|---|---|---|---|---|
| Linear Fatty Acids | Anionic (Soap) | Higher | ~30-40 | Good cleaning, sensitive to hard water. |
| Branched Carboxylic Acids | Anionic/Nonionic | Lower | ~25-35 | Excellent wetting, good oil emulsification, hard water tolerance. greenchemindustries.comsolechem.eu |
Coatings and Paint Driers
In the coatings and paint industry, metallic salts of branched carboxylic acids, including neodecanoic acid, serve as highly effective driers, also known as siccatives. vizagchemical.comchamangroup.comdurachem.com These organometallic compounds catalyze the oxidative cross-linking of drying oils and alkyd resins, accelerating the transformation of the liquid paint film into a hard, durable coating. goldstab.comspecialchem.com
The branched carboxylic acid portion of the molecule, such as the 2,2,4-trimethylheptanoate anion, ensures the solubility of the metal catalyst in the non-polar paint binder. goldstab.com This is crucial for maintaining a homogeneous distribution of the drier throughout the coating, preventing precipitation and ensuring uniform drying. goldstab.com Synthetic branched acids are preferred over naturally occurring acids due to their consistent quality, low odor, and ability to produce driers with higher metal content. durachem.com
Different metal carboxylates act as either primary (surface) driers or auxiliary (through) driers. chamangroup.comdurachem.com
Primary Driers: Typically cobalt or manganese salts, catalyze the initial oxygen uptake and peroxide formation at the paint surface, initiating the drying process. specialchem.compatchamltd.com
Auxiliary Driers: Metals like zirconium, calcium, and strontium, promote uniform drying throughout the entire film thickness, preventing surface wrinkling. goldstab.comspecialchem.compatchamltd.com
The combination of different metal carboxylates derived from branched acids allows for precise control over the drying characteristics of paints and coatings. chamangroup.com
Table 3: Comparison of Metal Carboxylate Driers in Alkyd Coatings
| Metal Carboxylate | Drier Type | Typical Use Level (% metal on resin solids) | Function |
|---|---|---|---|
| Cobalt Neodecanoate | Primary (Surface) | 0.02 - 0.07% | Promotes rapid surface drying. specialchem.com |
| Zirconium Neodecanoate | Auxiliary (Through) | 0.10 - 0.30% | Ensures uniform through-drying, often replaces lead. goldstab.comspecialchem.com |
| Calcium Neodecanoate | Auxiliary | 0.05 - 0.20% | Improves pigment wetting, prevents loss of dry on storage. durachem.comspecialchem.com |
Molecular Interactions in Biological Systems Non Clinical Research Focus
Interactions with Proteins and Enzymes (e.g., Hydrogen Bonding, Electrostatic Interactions)
While specific studies detailing the molecular interactions of 2,2,4-trimethylheptanoic acid with proteins and enzymes are not extensively documented in publicly available research, general principles of fatty acid interactions can be applied. As a branched-chain fatty acid (BCFA), this compound possesses a carboxyl group capable of forming hydrogen bonds and electrostatic interactions with the amino acid residues of proteins. The branched hydrocarbon chain would primarily engage in hydrophobic interactions within the binding pockets of proteins.
Human Serum Albumin (HSA) is a major transport protein in the blood with multiple binding sites for fatty acids. The binding of fatty acids to HSA typically involves the insertion of the hydrocarbon tail into a hydrophobic pocket, while the carboxylate headgroup interacts with polar or charged residues, such as arginine and lysine, through hydrogen bonds and salt bridges. It is plausible that this compound would interact with HSA and other fatty acid-binding proteins in a similar manner.
The table below summarizes the potential interactions based on the functional groups of this compound.
| Functional Group of this compound | Type of Interaction | Potential Interacting Amino Acid Residues |
| Carboxyl Group (-COOH) | Hydrogen Bonding, Electrostatic Interactions | Arginine, Lysine, Histidine, Serine, Threonine |
| Branched Hydrocarbon Chain | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine |
Effects on Enzyme Structure and Function
The binding of a ligand like this compound to an enzyme can induce conformational changes that may alter its structure and, consequently, its function. While direct research on the effect of this compound on enzyme structure is limited, studies on other BCFAs provide some insights.
For instance, research has shown that certain BCFAs can act as inhibitors of key enzymes in fatty acid biosynthesis. One study demonstrated that 13-methyltetradecanoic acid, a BCFA, inhibited the activity of fatty acid synthetase and acetyl-CoA carboxylase in human breast cancer cells. This inhibition suggests that the binding of the BCFA to these enzymes likely induces structural changes that impair their catalytic activity.
The potential effects of this compound on enzyme function are summarized in the table below, based on general knowledge of enzyme inhibition by fatty acids.
| Enzyme Target | Potential Effect of this compound Binding | Consequence for Enzyme Function |
| Fatty Acid Synthetase | Allosteric Inhibition | Reduction in the synthesis of new fatty acids. |
| Acetyl-CoA Carboxylase | Competitive or Non-competitive Inhibition | Decrease in the production of malonyl-CoA, a key substrate for fatty acid synthesis. |
Research into Renal Transport Mechanisms in Model Systems (e.g., Rat Renal Slices)
The renal transport of this compound and related compounds has been investigated in non-clinical models. A study utilizing rat renal cortical slices examined the effects of metabolites of 2,2,4-trimethylpentane (B7799088), a precursor that can be metabolized to compounds structurally similar to this compound.
In these studies, it was observed that 2,2,4-trimethylpentanoic acid was less selective in its interactions with renal transport systems compared to other metabolites. Specifically, it was found to reduce the transport of both p-aminohippurate (B12120003) (PAH), a substrate for organic anion transporters (OATs), and tetraethylammonium (B1195904) (TEA), a substrate for organic cation transporters (OCTs). This suggests that 2,2,4-trimethylpentanoic acid can interact with and inhibit both organic anion and organic cation transport pathways in the kidney.
The table below details the observed effects on renal transporters in rat renal slices.
| Transporter System | Probe Substrate | Observed Effect of a Related Compound (2,2,4-trimethylpentanoic acid) |
| Organic Anion Transporters (OATs) | p-aminohippurate (PAH) | Reduced transport |
| Organic Cation Transporters (OCTs) | tetraethylammonium (TEA) | Reduced transport |
Substrate Roles in Non-Clinical Enzymatic Reactions
As a fatty acid, this compound has the potential to serve as a substrate in various enzymatic reactions, particularly in pathways of fatty acid metabolism. While specific enzymatic reactions utilizing this compound as a substrate are not well-documented, general metabolic pathways for BCFAs can be considered.
BCFAs can be activated to their coenzyme A (CoA) thioesters, which can then enter catabolic or anabolic pathways. For example, they can undergo β-oxidation for energy production, although the branching can sometimes require specialized enzymatic steps to bypass the methyl groups. Alternatively, they can be incorporated into complex lipids.
The table below outlines the potential enzymatic reactions where this compound could act as a substrate.
| Metabolic Pathway | Potential Enzymatic Reaction | Potential Product |
| Fatty Acid Activation | Acyl-CoA synthetase | 2,2,4-Trimethylheptanoyl-CoA |
| Beta-Oxidation | Acyl-CoA dehydrogenase and subsequent enzymes | Acetyl-CoA, Propionyl-CoA, and other short-chain acyl-CoAs |
| Lipid Synthesis | Acyltransferases | Incorporation into triglycerides, phospholipids, or other complex lipids |
Future Directions and Emerging Research Areas
Development of Greener Synthetic Methodologies
The industrial synthesis of specialty chemicals like 2,2,4-trimethylheptanoic acid is increasingly scrutinized for its environmental impact. Future research is focused on developing "greener" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous substances, aligning with the principles of green chemistry. Traditional methods for producing carboxylic acids often involve the oxidation of corresponding alcohols or aldehydes using strong, stoichiometric oxidants like potassium permanganate (B83412) or dichromate, which generate significant inorganic waste. wikipedia.org
Emerging greener alternatives are being explored. One promising approach is the catalytic oxidation of aldehydes using molecular oxygen or hydrogen peroxide as the oxidant, which produces water as the only byproduct. mdpi.com For instance, a selenium-catalyzed system using hydrogen peroxide in water has been shown to be effective for converting various aldehydes to carboxylic acids under mild conditions. mdpi.com Another advanced methodology involves the carbonylation of alcohols or alkenes. rsc.orgresearchgate.net Research into catalytic systems, such as those based on rhodium, that can utilize carbon dioxide (CO₂) as a renewable C1 building block instead of the more toxic carbon monoxide, represents a significant step towards more sustainable chemical production. rsc.orgresearchgate.net These methods could be adapted for the synthesis of this compound, likely starting from precursors like 2,2,4-trimethylheptanal or 2,2,4-trimethylheptan-1-ol. The key challenge lies in optimizing catalyst efficiency and selectivity for branched substrates to achieve high yields and purity.
Table 1: Comparison of Synthetic Methodologies for Carboxylic Acids
| Methodology | Typical Reagents | Key Advantages | Challenges for Branched Acids |
|---|---|---|---|
| Traditional Oxidation | KMnO₄, K₂Cr₂O₇ | Well-established, effective | High waste generation, use of toxic metals |
| Green Catalytic Oxidation | H₂O₂, O₂ with catalyst (e.g., Se) | Atom economy, water as byproduct | Catalyst stability and recovery, reaction optimization |
| Catalytic Carbonylation | CO or CO₂/H₂ with catalyst (e.g., Rh) | Use of C1 building blocks, potential for renewable feedstock | Harsh reaction conditions, catalyst cost, selectivity |
Advanced Characterization of Stereoisomers
This compound possesses a chiral center at the C4 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2,2,4-trimethylheptanoic acid and (S)-2,2,4-trimethylheptanoic acid. The biological and material properties of these stereoisomers can differ significantly. Therefore, the ability to separate, identify, and quantify each enantiomer is crucial for both research and potential applications.
Future research will focus on more advanced and sensitive techniques for the characterization of these stereoisomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary tool for enantiomeric separation. However, a key area of development is in pre-column derivatization, where the carboxylic acid is reacted with a chiral fluorescent reagent. This technique creates diastereomeric pairs that can be more easily separated on standard reversed-phase columns (like ODS or C30 columns) and detected with high sensitivity using fluorescence detectors. tandfonline.comnih.govoup.com This method allows for the determination of the absolute configuration of the acid based on the elution order of the derivatives. nih.gov Further advancements are expected in the design of novel chiral derivatizing agents and more selective CSPs to improve resolution and reduce analysis time. Spectroscopic methods, particularly vibrational circular dichroism (VCD) and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents, will also play a larger role in the unambiguous determination of the three-dimensional structure of each stereoisomer.
Table 2: Techniques for Stereoisomer Characterization
| Technique | Principle | Application to this compound |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation and quantification of (R) and (S) enantiomers. |
| Derivatization with Chiral Reagent + RP-HPLC | Conversion of enantiomers into diastereomers, which have different physical properties and can be separated on non-chiral columns. aocs.org | Enhanced separation and highly sensitive detection via fluorescence. tandfonline.com |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Determination of absolute configuration in solution. |
| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum. | Determination of enantiomeric purity. |
Exploration of Novel Industrial Applications
While branched-chain carboxylic acids find use in areas like lubricants and cosmetics, the specific properties of this compound could open avenues for novel industrial applications. researchgate.net Its highly branched, sterically hindered structure—referred to as a "neo acid" structure around the alpha-carbon—imparts significant hydrolytic stability to its derivatives, such as esters. researchgate.net This stability is a valuable property for performance fluids, including synthetic lubricants and greases, where resistance to breakdown under high temperatures and pressures is essential.
Future research will likely explore the synthesis and performance of various esters of this compound for specialized applications. For example, polyol esters derived from this acid could be investigated as high-performance lubricants for aviation or automotive engines. In the polymer industry, the compound could serve as a modifier or building block for specialty polymers and plastics, imparting properties like increased flexibility, impact resistance, or improved solubility. wikipedia.org Its metal salts (soaps) could also be evaluated for use as driers in paints and coatings or as catalysts in various chemical processes. researchgate.net Another area of exploration is its potential use as a chemical intermediate in the synthesis of pharmaceuticals or agrochemicals, where its unique structure could be leveraged to create new active molecules. atamanchemicals.comck12.org
Further Elucidation of Non-Human Metabolic Pathways
Understanding how this compound is metabolized by non-human organisms is crucial for assessing its environmental fate and biodegradability, as well as for potential biotechnological applications. Branched-chain fatty acids (BCFAs) are natural components of the cell membranes of many bacteria, particularly Gram-positive species, where they play a role in maintaining membrane fluidity. frontiersin.orgasm.org Bacteria synthesize BCFAs using precursors from branched-chain amino acid (BCAA) metabolism, such as isobutyryl-CoA and 2-methylbutyryl-CoA. nih.gov Future research could investigate whether microorganisms can incorporate exogenous this compound into their membranes or utilize it as a carbon source through degradation pathways. The enzymes involved in the catabolism of BCAAs and BCFAs in bacteria, such as acyl-CoA dehydrogenases, are key targets for such studies. frontiersin.org
In animals, the metabolism of BCFAs is less common than that of straight-chain fatty acids. However, pathways exist for their degradation. For example, ruminant mammals can metabolize phytanic acid, a branched-chain fatty acid derived from chlorophyll (B73375) in their plant-based diet, through a process called alpha-oxidation in peroxisomes. youtube.com This pathway removes a single carbon from the carboxyl end, bypassing the methyl branch that would otherwise block standard beta-oxidation. youtube.com Research is needed to determine if this compound can be metabolized via alpha-oxidation or other oxidative pathways in various animal species. Elucidating these pathways is important for toxicology studies and for understanding the compound's persistence in the food chain. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2,4-trimethylheptanoic acid, and how can purity be optimized?
- Methodological Answer : A common approach involves acid-catalyzed esterification of branched alcohols followed by hydrolysis. For example, reacting 2,2,4-trimethylheptanol with sulfuric acid and subsequent hydrolysis yields the target acid. Purification can be achieved via fractional distillation or recrystallization using solvents like 2,2,4-trimethylpentane (iso-octane), which is effective in separating branched carboxylic acids due to its non-polar nature .
- Key Parameters : Monitor reaction temperature (80–120°C) and acid catalyst concentration (5–10% w/w). Purity ≥95% is achievable with two-stage distillation.
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : Use a combination of NMR (¹H and ¹³C) and mass spectrometry (MS). For NMR, expect characteristic peaks:
- ¹H NMR : δ 1.2–1.4 ppm (methyl groups), δ 2.3–2.5 ppm (α-protons to carboxyl group).
- ¹³C NMR : δ 180–185 ppm (carboxyl carbon), δ 20–30 ppm (quaternary carbons).
MS should show a molecular ion peak at m/z ≈ 172 (C₁₀H₂₀O₂) .
Q. What are the primary applications of this compound in material science?
- Methodological Answer : It serves as a precursor for ester-based lubricants and metal salts. For example, reacting it with long-chain alcohols (e.g., octanol) under Dean-Stark conditions produces esters with enhanced thermal stability. Metal complexes (e.g., calcium or zinc salts) are synthesized via neutralization with metal hydroxides, improving hydrophobicity in coatings .
Advanced Research Questions
Q. How does this compound influence transdermal drug delivery systems?
- Methodological Answer : Its branched structure disrupts lipid bilayers, enhancing permeation. In vitro studies using Franz diffusion cells and synthetic membranes (e.g., Strat-M®) show a 20–30% increase in flux for model drugs like diclofenac when formulated with 5–10% w/w this compound. Validate using HPLC to quantify drug penetration .
Q. What metabolic pathways are associated with this compound in mammalian systems?
- Methodological Answer : Rodent studies indicate β-oxidation as the primary pathway, yielding 2,2,4-trimethylpentanoic acid (detected via GC-MS). Secondary pathways involve ω-hydroxylation by cytochrome P450 enzymes (e.g., CYP4A), producing hydroxylated metabolites. Use isotopic labeling (e.g., ¹³C-labeled compound) and LC-MS/MS to track metabolites in urine and plasma .
Q. How does this compound interact with bacterial fatty acid synthesis?
- Methodological Answer : It acts as a chain-branching agent in bacterial lipid membranes. In E. coli models, supplementation (0.1–1 mM) increases membrane fluidity, measured via fluorescence anisotropy with diphenylhexatriene (DPH) probes. Gene expression analysis (RNA-seq) reveals upregulation of fabH and fabF, key enzymes in branched-chain fatty acid synthesis .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
